![molecular formula C24H18ClN3 B2775805 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-69-5](/img/structure/B2775805.png)

1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

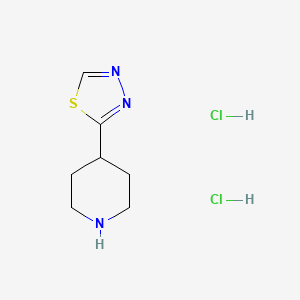

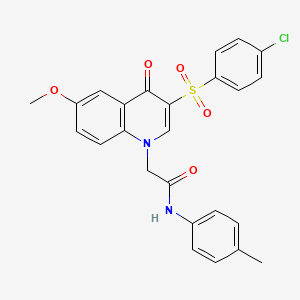

The compound “1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a phenyl ring, and a chlorophenyl group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by the addition of the phenyl and chlorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a phenyl group and a chlorophenyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core and the phenyl and chlorophenyl groups. These groups could potentially participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Aplicaciones Científicas De Investigación

- Researchers explore QPH derivatives for photosensitive materials due to their efficient intramolecular charge transfer (ICT) properties .

- Researchers investigate the correlation between the structure of substituted quinophthalones and their effectiveness as anticorrosion agents .

- Their optical properties and compatibility with LCD technology contribute to their use in this field .

Photosensitive Materials and Photonics

Metal Complex Formation

Anticorrosion Reagents

Pharmaceutical Starting Compounds

Liquid Crystal Displays (LCDs)

Color Changes and Sulfonation

These applications highlight the versatility of QPH and its derivatives across various scientific domains. Researchers continue to explore their potential in novel contexts, making them fascinating subjects for ongoing investigation . 🌟

Mecanismo De Acción

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been associated with various targets, receptors, or microorganisms . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases .

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Biochemical Pathways

For instance, some quinoline derivatives have been reported to inhibit the action of enzymes such as tyrosine kinases, topoisomerase, and DHODH kinase , thereby affecting the respective biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their chemical structure and the presence of various functional groups .

Result of Action

Quinoline derivatives are known for their diverse pharmacological effects . For instance, some quinoline derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Action Environment

The action of quinoline derivatives can be influenced by various factors such as ph, temperature, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLCKLDOLWPYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)

![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)